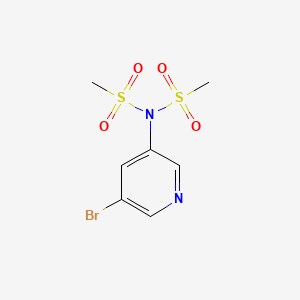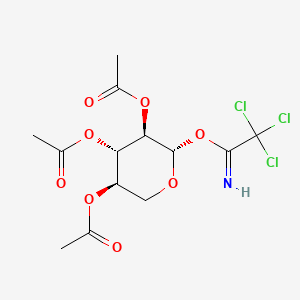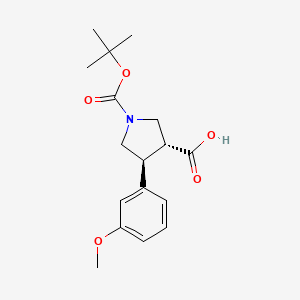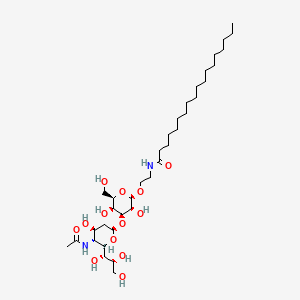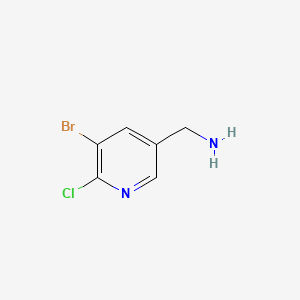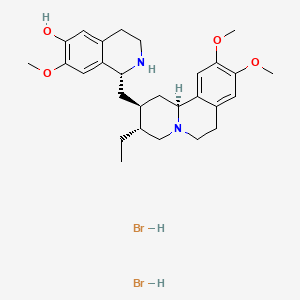
Cephaeline dihydrobromide
Overview
Description
Cephaeline dihydrobromide is an organic compound with the molecular formula C28H40Br2N2O4. It is a derivative of cephaeline, an alkaloid found in the roots of the ipecacuanha plant. This compound has been used historically as an emetic and expectorant in traditional medicine. In recent years, it has gained attention for its potential therapeutic applications in various fields of research, including medical, environmental, and industrial.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephaeline dihydrobromide typically involves the extraction of cephaeline from the ipecacuanha plant, followed by its conversion to the dihydrobromide salt. The extraction process involves the use of solvents such as ethanol or methanol to isolate cephaeline from the plant material. The isolated cephaeline is then reacted with hydrobromic acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The extraction of cephaeline is optimized for higher yields, and the conversion to the dihydrobromide salt is carried out in large reactors. The final product is purified through crystallization and filtration processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cephaeline dihydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted cephaeline derivatives depending on the nucleophile used.
Scientific Research Applications
Cephaeline dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: this compound is used in studies related to cell signaling and apoptosis.
Medicine: It has potential therapeutic applications in treating certain types of cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Cephaeline dihydrobromide exerts its effects by binding to the eukaryotic ribosome, specifically at the E-tRNA binding site on the small subunit. This binding inhibits the translocation of tRNA and mRNA, thereby disrupting protein synthesis. The compound forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Emetine: Another alkaloid from the ipecacuanha plant with similar emetic properties.
Cryptopleurine: An alkaloid that also binds to the eukaryotic ribosome and inhibits protein synthesis.
Uniqueness
Cephaeline dihydrobromide is unique due to its specific binding interactions with the ribosome, which differ from those of emetine and cryptopleurine. This specificity may offer advantages in developing targeted therapies with reduced side effects .
Properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHXAAQCILFGO-JBKGYMEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208879 | |
| Record name | Cephaeline dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-81-9 | |
| Record name | Cephaeline dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHAELINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJZ43HC22F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


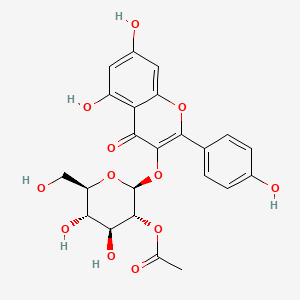
![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/new.no-structure.jpg)
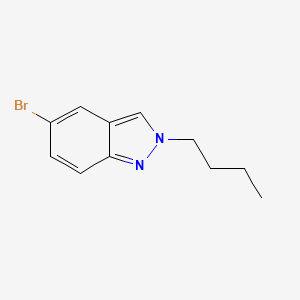
![[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride](/img/structure/B594283.png)
![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)
